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Methylene dimethanesulfonate

Cat. No.: B087094
CAS No.: 156-72-9
M. Wt: 204.2 g/mol
InChI Key: IQLZWWDXNXZGPK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Dimethanesulfonate Esters

The scientific journey of dimethanesulfonate esters is intrinsically linked to the broader history of alkylating agents, a class of compounds that rose to prominence in the early 20th century.

The investigation into biological alkylating agents began with observations of the toxic effects of chemical warfare agents used during World War I. nih.govcuni.cz Sulfur mustard, or "mustard gas," was noted not only for its severe vesicant effects on the skin, eyes, and lungs but also for its systemic impacts, including bone marrow suppression, leukopenia, and lymphoid aplasia. nih.goviiarjournals.org These findings sparked interest in the potential therapeutic applications of related compounds. In the 1930s and 1940s, nitrogen mustards, analogues of sulfur mustard, were synthesized and studied. iiarjournals.orgjhu.edu This research led to the landmark discovery of their tumor-regressing properties in lymphoma patients, ushering in the era of chemotherapy. nih.govcuni.cz

Early cell biology studies revealed that alkylating agents could react with macromolecules, particularly proteins and nucleic acids. iiarjournals.org These compounds were found to inhibit mitosis and reduce DNA synthesis. iiarjournals.orgjhu.edu The understanding that these agents acted by forming covalent bonds (alkylation) with biologically important molecules was a critical step, leading to the hypothesis that DNA was a primary target for their cytotoxic effects. nih.goviiarjournals.org This foundational work on mustards and other early alkylating agents set the stage for the development and study of more specific compounds, including the alkyl sulfonate class, to explore these biological activities further. nih.govnih.gov

The alkyl sulfonate class includes several well-studied compounds, with Busulfan (B1668071) being one of the earliest and most recognized members. nih.govacs.org Busulfan, the dimethanesulfonate ester of 1,4-butanediol, acts as a bifunctional alkylating agent, cross-linking DNA primarily between guanine (B1146940) bases. acs.orglgmpharma.com Other compounds, such as Ethane dimethanesulfonate (EDS), were explored for their distinct biological effects, including the selective destruction of Leydig cells in the testis, making them useful tools in endocrinology research. oup.comresearchgate.net

Methylene (B1212753) dimethanesulfonate (MDMS) is distinguished from these analogues by its unique structure and mechanism of action. As the dimethanesulfonate ester of formaldehyde (B43269), it is the simplest bifunctional member of this series. A key differentiating feature is its hydrolysis, which releases its two methanesulfonate (B1217627) groups and formaldehyde, a highly reactive aldehyde. nih.gov This dual nature means that cellular exposure to MDMS results in damage from both the alkylating methanesulfonate moieties and the released formaldehyde. nih.govfrontiersin.org While other alkyl sulfonates like Busulfan primarily form DNA interstrand cross-links, MDMS induces both DNA-protein cross-links (DPCs) and DNA interstrand cross-links. lgmpharma.comnih.gov Comparative studies have shown that the DPCs are largely attributable to the hydrolytic product, formaldehyde, whereas the DNA interstrand cross-links are considered the primary lesion responsible for the cytotoxicity of MDMS itself. nih.gov This complex mechanism of action provides a unique model for studying the cellular response to a combination of distinct DNA lesions.

PropertyMethylene Dimethanesulfonate (MDMS)BusulfanEthane Dimethanesulfonate (EDS)
Chemical Structure The dimethanesulfonate ester of formaldehyde. nih.govThe dimethanesulfonate ester of 1,4-butanediol. acs.orgThe dimethanesulfonate ester of ethylene (B1197577) glycol. oup.com
Primary Cytotoxic Lesion DNA interstrand cross-links. nih.govDNA interstrand cross-links (guanine-guanine). acs.orglgmpharma.comAlkylation of cellular components leading to specific cell-type toxicity. oup.com
Key Differentiating Feature Hydrolyzes to release formaldehyde, inducing both DNA-protein and DNA-interstrand cross-links. nih.govfrontiersin.orgPrimarily a DNA cross-linking agent with selective toxicity for myeloid precursors. nih.govSelective cytotoxicity towards testicular Leydig cells in adult rats. oup.comresearchgate.net
Molecular Formula C₃H₈O₆S₂ nih.govC₆H₁₄O₆S₂C₄H₁₀O₆S₂

Significance of this compound as a Research Probe

The distinct properties of MDMS make it a powerful chemical tool for probing complex cellular pathways, particularly those involved in maintaining genomic integrity and regulating cellular responses to stress.

This compound is a potent inducer of DNA damage, making it an excellent agent for studying the cellular mechanisms of DNA repair. nih.govresearchgate.net Its primary mode of action involves the alkylation of DNA. nih.gov Research using techniques like alkaline elution has demonstrated that MDMS causes two significant types of DNA lesions: DNA-protein cross-links (DPCs) and DNA-interstrand cross-links (ICLs). nih.gov

The formation of DPCs by MDMS is largely attributed to its hydrolytic product, formaldehyde, which is known to covalently trap proteins onto DNA. nih.govfrontiersin.orgumn.edu DPCs are particularly challenging for the cell as they are bulky lesions that can block DNA replication and transcription. frontiersin.orgumn.edu Separately, MDMS is capable of forming a small but significant number of ICLs, which covalently link the two strands of the DNA double helix and are highly cytotoxic if not repaired. nih.gov

By exposing cells to MDMS and observing the outcomes, researchers can elucidate the DNA repair pathways involved in resolving these lesions. Studies comparing cell lines with differential sensitivities to MDMS have provided insights into the specific repair mechanisms. For instance, research on Yoshida sarcoma cells showed that cells resistant to MDMS were more efficient at repairing the induced DNA damage than sensitive cells, suggesting that an excision-repair pathway is involved. researchgate.net Furthermore, comparative studies have helped to dissect the relative importance of the different lesions it creates, with evidence suggesting that the DNA-interstrand cross-links, rather than the formaldehyde-induced DPCs, are the primary cause of MDMS-induced cytotoxicity. nih.gov This makes MDMS a valuable tool for specifically investigating the repair of ICLs. duke.edu

Beyond its direct role in DNA damage studies, this compound serves as a tool to modulate broader cellular processes for experimental purposes. The cellular stress induced by MDMS triggers a cascade of signaling events that can be studied to understand cell fate decisions, such as cell cycle arrest, apoptosis (programmed cell death), and senescence.

Recent bioinformatic analyses have identified MDMS as a potential modulator of key signaling pathways involved in inflammation and immune response. frontiersin.org Specifically, it has been linked to pathways involving nuclear factor-kappa B (NF-κB) and Interleukin-6 (IL-6), both of which are central regulators of cellular responses to stress, infection, and inflammation. frontiersin.org By treating cells with MDMS, researchers can activate these pathways and study their downstream effects and regulatory networks. This utility extends to the investigation of drug resistance, where MDMS can be used to challenge cells and identify the molecular mechanisms that allow some cells to survive treatment with DNA-damaging agents. researchgate.net The ability to perturb these systems in a controlled manner allows for a deeper understanding of how cells integrate damage signals to control proliferation and survival. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8O6S2 B087094 Methylene dimethanesulfonate CAS No. 156-72-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methylsulfonyloxymethyl methanesulfonate
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InChI

InChI=1S/C3H8O6S2/c1-10(4,5)8-3-9-11(2,6)7/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IQLZWWDXNXZGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00166019
Record name Methylene dimethanesulfonate
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Molecular Weight

204.2 g/mol
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CAS No.

156-72-9
Record name Methanediol, 1,1-dimethanesulfonate
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Record name Methylene dimethanesulfonate
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Record name Methylene dimethanesulfonate
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Record name Methylene dimethanesulfonate
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Advanced Synthetic Methodologies and Chemical Reactivity Dynamics of Methylene Dimethanesulfonate

Exploration of Contemporary Synthesis Pathways for Methylene (B1212753) Dimethanesulfonate

Optimization of Established Chemical Synthesis Routes

The synthesis of methylene dimethanesulfonate has been the subject of various optimization studies, primarily focusing on improving yield, purity, and operational safety. One established method involves the reaction of methylene disulfonyl chloride with a carbonate salt in the presence of a catalyst. A specific protocol details the reaction of methylene disulfonyl chloride and dichloromethane (B109758) with potassium carbonate, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). This reaction, conducted under a nitrogen atmosphere at 40°C for 12 hours, followed by extraction with dimethyl carbonate and crystallization, yields white crystalline this compound with a purity of 99.7% and a yield of 72.1% nih.gov.

Variations of this method have been explored to assess the impact of different reagents and conditions. For instance, using sodium carbonate instead of potassium carbonate and ethyl acetate (B1210297) as the extraction solvent at 30°C resulted in a yield of 63.2% with 99.6% purity nih.gov. Employing cesium carbonate at 40°C with ethyl acetate extraction led to a higher yield of 77.6% and 99.7% purity nih.gov. These findings highlight the significant influence of the carbonate and solvent choice on the reaction outcome. The reaction temperature also plays a crucial role; a reaction at 10°C with potassium carbonate yielded 68.3%, while increasing the temperature to 40°C improved the yield to 72.1% nih.gov.

Another established route utilizes methanesulfonic acid and a formaldehyde (B43269) source. In this process, methanesulfonic acid is mixed with phosphorus pentoxide and an inert organic solvent, such as a halogenated alkane like dichloromethane. Concentrated sulfuric acid is then added dropwise at a controlled temperature of 10-40°C. Following this, a formaldehyde compound, such as trioxymethylene or paraformaldehyde, is introduced, and the reaction proceeds for 3 to 24 hours at 40-100°C. This method is noted for its simple operation and short process route wixsite.com.

The following interactive table summarizes the optimization of the synthesis route using methylene disulfonyl chloride.

Methylene Disulfonyl Chloride (g)Dichloromethane (g)CarbonateCarbonate (g)Catalyst (DMAP) (g)Temperature (°C)Reaction Time (h)Extraction SolventYield (%)Purity (%)
70.3112.1Potassium Carbonate91.21.61012Dimethyl Carbonate68.399.7
106.5254.8Potassium Carbonate172.83.14012Dimethyl Carbonate72.199.7
42.667.9Sodium Carbonate531.23012Ethyl Acetate63.299.6
70.3168.2Cesium Carbonate268.82.04012Ethyl Acetate77.699.7

Investigation of Starting Material Influence on Compound Purity and Yield

The purity and yield of this compound are significantly influenced by the choice of starting materials and reaction conditions. In the synthesis route starting from methylene disulfonyl chloride, the nature of the carbonate used as an oxygen donor has a pronounced effect. For instance, the use of cesium carbonate resulted in a higher yield (77.6%) compared to potassium carbonate (72.1%) and sodium carbonate (63.2%) under optimized conditions nih.gov. This suggests that the cation of the carbonate salt plays a role in the reaction efficiency.

The choice of solvent for extraction and recrystallization is also critical for obtaining high purity. Solvents such as dimethyl carbonate and ethyl acetate have been successfully used to extract the product and remove insoluble byproducts, leading to purities of 99.6% to 99.7% as determined by GC analysis nih.gov.

In the synthesis pathway involving methanesulfonic acid, the purity of the final product is dependent on the effective removal of the phosphorus pentoxide and sulfuric acid used in the initial stages, as well as any unreacted starting materials. The process of crystallization after concentrating the organic phase is a key step in achieving high purity wixsite.com. The use of trioxymethylene or paraformaldehyde as the formaldehyde source can also influence the reaction profile and potentially the impurity profile of the final product wixsite.com. The advantage of this method is the avoidance of paraformaldehyde, which can generate difficult-to-treat formaldehyde wastewater nih.gov.

Mechanistic Investigations of this compound Chemical Reactions

Hydrolytic Pathways and Formation of Reactive Intermediates

The chemical reactivity of this compound is characterized by its susceptibility to hydrolysis, a process that leads to the formation of reactive intermediates. Studies have shown that this compound (MDMS) undergoes hydrolysis to produce formaldehyde nih.govwixsite.com. This hydrolytic process is central to its biological activity. The mechanism is believed to involve the cleavage of the ester linkages, releasing the two methanesulfonate (B1217627) groups and the methylene bridge, which is then hydrated to form formaldehyde.

The interaction of MDMS with DNA has been investigated, revealing the formation of both DNA-protein and DNA-DNA interstrand cross-links nih.gov. The formation of these cross-links is a direct consequence of the reactive intermediates generated upon the breakdown of the parent molecule.

The hydrolysis of this compound in aqueous environments leads to the generation of formaldehyde nih.govwixsite.com. This in-situ generation of formaldehyde is a key aspect of the compound's biological effects. Formaldehyde is a well-known reactive electrophile that readily interacts with biological nucleophiles, such as those found in proteins and DNA.

Studies have demonstrated that the DNA-protein cross-links induced by MDMS can be entirely attributed to the formaldehyde produced upon its hydrolysis nih.gov. When cells are treated with amounts of formaldehyde equivalent to what would be expected from MDMS hydrolysis, similar DNA-protein cross-linking is observed nih.gov. This indicates that formaldehyde is the primary mediator of this particular type of DNA damage.

Methanesulfonic Acid Release and pH Modulation Effects

This compound, as the diester of formaldehyde and methanesulfonic acid, possesses the capacity to act as a latent source of strong acid. The chemical structure features two methanesulfonate groups, which are excellent leaving groups, attached to a central methylene bridge. Upon hydrolysis, the ester linkages are cleaved, resulting in the release of two equivalents of methanesulfonic acid (MSA) per molecule of the parent compound.

Methanesulfonic acid is a strong organosulfur acid with a pKa of approximately -1.9, indicating that it fully dissociates in aqueous solutions. wikipedia.org The release of MSA into an aqueous medium consequently leads to a significant increase in the concentration of hydronium ions (H₃O⁺), causing a substantial decrease in the solution's pH. This property allows this compound to be used as a controlled acid-releasing agent, where the rate of hydrolysis, and thus the rate of pH drop, can be influenced by factors such as temperature and the initial pH of the medium. This effect is particularly relevant in chemical systems where a gradual in-situ generation of a strong acid is required to initiate or catalyze subsequent reactions without the initial shock of adding a bolus of a strong acid.

Reaction Kinetics and Thermodynamics in Diverse Solvents

The kinetics and thermodynamics of reactions involving this compound are profoundly influenced by the choice of solvent. wikipedia.org Solvents affect chemical reactivity by stabilizing or destabilizing reactants, products, and, most critically, the transition state of a reaction. wikipedia.org The influence of a solvent is largely related to its physical properties, such as polarity (dielectric constant) and its ability to form hydrogen bonds (protic vs. aprotic).

For reactions like nucleophilic substitution, where this compound acts as an alkylating agent, solvent polarity plays a crucial role.

Polar Protic Solvents (e.g., water, methanol): These solvents can solvate both cations and anions effectively through hydrogen bonding. While they can stabilize the leaving group (methanesulfonate anion), they can also solvate the nucleophile, potentially reducing its reactivity and slowing down SN2 reactions.

Polar Aprotic Solvents (e.g., dimethylsulfoxide, acetonitrile): These solvents possess large dipole moments and can solvate cations well, but are less effective at solvating anions. This leaves the nucleophile relatively "bare" and highly reactive, often leading to a significant acceleration of SN2 reaction rates. wikipedia.org

Nonpolar Solvents (e.g., hexane, benzene): In these solvents, charged species like nucleophiles and leaving groups are poorly stabilized, which generally disfavors reactions that involve the formation of charged intermediates or transition states.

Table 1: Predicted Qualitative Effects of Solvent Type on SN2 Reaction Rate for this compound
Solvent TypeExample SolventsEffect on NucleophileEffect on Transition StatePredicted Relative Reaction Rate
Polar ProticWater, EthanolStrongly solvated (deactivated)Moderately solvatedSlow
Polar AproticDMSO, Acetonitrile (B52724)Weakly solvated (activated)StabilizedFast
NonpolarHexane, ToluenePoorly solvated (low solubility)DestabilizedVery Slow

Mechanisms of Nucleophilic Attack and Alkylation Specificity

This compound is a potent bifunctional alkylating agent. Its reactivity stems from the central methylene (-CH₂) group, which is rendered highly electrophilic by the strong electron-withdrawing effects of the two adjacent sulfonate ester groups. The methanesulfonate anion (mesylate) is an excellent leaving group, facilitating nucleophilic substitution reactions.

Given that the electrophilic carbon is a primary center, nucleophilic attack on this compound proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov An SN1 mechanism is highly unlikely as it would require the formation of a very unstable primary carbocation.

The SN2 mechanism involves a single, concerted step:

The nucleophile attacks the electrophilic methylene carbon from the backside relative to one of the methanesulfonate leaving groups.

Simultaneously, the carbon-oxygen bond of the departing methanesulfonate group breaks.

This process proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are positioned 180° apart.

This mechanism leads to the transfer of a methylene group to the nucleophile, a process known as methanating alkylation. The specificity of the reaction is high, as the attack is directed specifically at the central carbon. Because the substrate is bifunctional, the reaction can proceed in two stages. The first nucleophilic attack yields a monosubstituted product, which still contains a good leaving group. A second nucleophilic attack can then occur at the same carbon center, displacing the second methanesulfonate group. The feasibility of the second substitution depends on the reaction stoichiometry, the reactivity of the nucleophile, and the nature of the intermediate product formed after the first alkylation.

Table 2: Key Features of the SN2 Mechanism for this compound
FeatureDescription
KineticsSecond-order (rate = k[Substrate][Nucleophile])
MechanismSingle, concerted step
IntermediateNone (proceeds through a transition state)
StereochemistryInversion of configuration (not applicable to the achiral methylene center)
Substrate StructureFavored for primary centers, as found in this compound
Leaving GroupRequires a good leaving group (methanesulfonate is excellent)

Molecular and Cellular Mechanisms of Action of Methylene Dimethanesulfonate

DNA Alkylation and Cross-linking Dynamics

The interaction of methylene (B1212753) dimethanesulfonate with DNA is characterized by its ability to act as a bifunctional agent, meaning it has two reactive sites that can form covalent bonds with nucleophilic centers in the DNA molecule. This reactivity leads to both the cross-linking of DNA strands and the attachment of a single alkyl group to a DNA base.

Interstrand DNA Cross-link Formation by Methylene Dimethanesulfonate

One of the significant lesions induced by MDMS is the interstrand cross-link (ICL), which forms a covalent bridge between the two complementary strands of the DNA double helix. This type of damage is particularly cytotoxic as it physically prevents the separation of the DNA strands, a critical step for both replication and transcription.

The efficiency of interstrand cross-link formation by MDMS has been evaluated in comparison to other alkanediol dimethanesulfonates. In a sensitive crosslinking gel assay, the relative efficiency of DNA interstrand cross-link formation after 6 hours was found to follow the order: 1,6-hexanediol (B165255) dimethanesulfonate > this compound > 1,8-octanediol (B150283) dimethanesulfonate > Busulfan (B1668071) nih.gov. This indicates that MDMS is a moderately efficient cross-linking agent within this chemical class.

Relative Efficiency of Interstrand Cross-link Formation by Dimethanesulphonates at 6 hours

CompoundChemical FormulaRelative Efficiency
1,6-hexanediol dimethanesulfonateH₃CSO₂O(CH₂)₆OSO₂CH₃Highest
This compound H₃CSO₂OCH₂OSO₂CH₃ High
1,8-octanediol dimethanesulfonateH₃CSO₂O(CH₂)₈OSO₂CH₃Moderate
Busulfan (1,4-butanediol dimethanesulfonate)H₃CSO₂O(CH₂)₄OSO₂CH₃Lower

Note: This table illustrates the relative ranking of cross-linking efficiency as determined by a specific experimental assay and does not represent absolute kinetic values.

The ability of a bifunctional alkylating agent to form an interstrand cross-link is highly dependent on the length of the alkyl chain separating the two reactive sulfonate groups. This chain, or "moiety," must be able to span the distance between nucleophilic sites on opposite DNA strands. For dimethanesulfonates, the primary targets are the N7 positions of guanine (B1146940) residues nih.gov. The single methylene group (-CH₂-) in MDMS provides a very short and rigid bridge. This structural constraint dictates that MDMS can only form cross-links between spatially close nucleophilic centers within the DNA helix nih.gov. The geometry of the B-DNA double helix allows for such short-range cross-linking, and the observed efficiency of MDMS confirms that its methylene moiety can successfully span the required distance to link opposing strands.

This compound is known to undergo hydrolysis to produce formaldehyde (B43269) and methanesulfonic acid. However, studies have demonstrated that these hydrolytic products are not responsible for the formation of DNA interstrand cross-links nih.gov. While formaldehyde itself can induce DNA-protein cross-links, it does not produce the DNA-DNA interstrand cross-links that are characteristic of MDMS activity researchgate.net. The cytotoxic effects attributed to MDMS are therefore linked to the parent compound's ability to directly form interstrand cross-links, rather than the secondary effects of its hydrolysis products researchgate.net. At high concentrations of MDMS, the release of methanesulfonic acid can lead to a reduction in pH, which may induce non-specific depurination nih.gov.

DNA Monoalkylation Patterns and Sequence Selectivity

In addition to forming cross-links, MDMS can react at a single site on the DNA, resulting in monoalkylation. This occurs when only one of the two reactive methanesulfonate (B1217627) groups on the MDMS molecule forms a covalent bond with a DNA base.

The primary site for alkylation by many methanesulfonate esters is the N7 position of guanine, due to its high nucleophilicity nih.gov. While direct and detailed sequence selectivity studies for MDMS monoalkylation are not extensively documented, evidence points towards guanine as a principal target.

At high concentrations, MDMS has been observed to induce non-specific depurination, which is a consequence of the chemical instability of the glycosidic bond following alkylation at the N7 position of purines nih.gov. More specifically, both MDMS and its hydrolysis product, methanesulfonic acid, have been shown to produce a strong site of guanine reaction, leading to depurination, within the specific sequence 5'-ATGGTGG-3' in a fragment of pBR322 DNA nih.gov. This suggests a degree of sequence-specific interaction, although the broader patterns of monoalkylation selectivity remain less characterized compared to other alkylating agents nih.gov.

Summary of MDMS-Induced DNA Modifications

Type of ModificationDescriptionKey Findings
Interstrand Cross-linking Covalent linkage between opposite DNA strands.MDMS is an efficient agent for this, and the reaction is not caused by its hydrolysis products nih.govresearchgate.net.
Monoalkylation Covalent attachment of a single alkyl group to a DNA base.Leads to depurination at high concentrations nih.gov. Shows a specific reaction at guanine within the 5'-ATGGTGG-3' sequence nih.gov.
Non-Specific Depurination Induced by this compound and its Metabolites

While the primary mechanism of DNA damage by many alkylating agents involves the formation of adducts that can lead to depurination, specific studies detailing non-specific depurination directly induced by this compound and its metabolites are not extensively available in the reviewed literature. Alkylating agents, in general, can introduce lesions at various sites on DNA bases. The N7 position of guanine and the N3 position of adenine (B156593) are particularly susceptible to alkylation. These alkylated bases can destabilize the N-glycosidic bond that links the base to the deoxyribose sugar, leading to the spontaneous loss of the purine (B94841) base, a process known as depurination. This results in the formation of an apurinic (AP) site, which is a non-instructional lesion that can block DNA replication and transcription, and if not properly repaired, can lead to mutations. Given that MDMS is an alkylating agent, it is plausible that it can induce depurination through the formation of unstable DNA adducts. However, detailed mechanistic studies specifically elucidating the extent and nature of MDMS-induced depurination are not prominently featured in the available scientific literature.

DNA-Protein Cross-link Formation and Characterization

A significant component of the cytotoxic action of this compound is its ability to induce the formation of DNA-protein cross-links (DPCs). This process is largely mediated by its hydrolysis product, formaldehyde. nih.gov

Identification and Isolation of Cross-linked Proteins

The identification and isolation of proteins that are cross-linked to DNA by agents like MDMS are crucial for understanding their mechanisms of toxicity and their impact on cellular function. Proteomics-based approaches have become instrumental in identifying these trapped proteins. While studies specifically identifying proteins cross-linked by MDMS are limited, research on the related methylating agent, methyl methanesulfonate (MMS), has provided valuable insights. In HeLa cells exposed to MMS, major DNA-cross-linked proteins were identified as transcription-associated proteins. bohrium.comnih.govresearchgate.net Notably, histone H2B3B and poly(rC) binding protein 2 were found to be among the most frequently cross-linked proteins. bohrium.comnih.govresearchgate.net

General methods for the isolation of DPCs involve techniques that separate DNA-protein complexes from unbound proteins and free DNA. These methods often include steps such as cell lysis, DNA precipitation, and enzymatic digestion of non-cross-linked nucleic acids, followed by proteomic analysis, such as mass spectrometry, to identify the adducted proteins. nih.gov

Interactions with Histones and Non-histone Chromosomal Proteins

The chromatin environment, with its intimate association of DNA with histone and non-histone proteins, is a primary target for DPC formation. Formaldehyde, the hydrolysis product of MDMS, is known to efficiently cross-link histones to DNA within nucleosomes both in vitro and in vivo. oup.com This cross-linking is thought to occur through the formation of a Schiff base between formaldehyde and a lysine (B10760008) residue on a histone, followed by a nucleophilic attack from a nearby DNA base, resulting in a stable methylene bridge. nih.gov All major histones, including H1, H2A, H2B, H3, and H4, can be cross-linked to DNA by formaldehyde. oup.com

Studies have shown that histone H1 and H3 are particularly susceptible to formaldehyde-induced cross-linking. oup.com The lysine-rich nature of histones makes them prime targets for formaldehyde, which readily reacts with primary amines. frontiersin.org Beyond histones, other chromosomal proteins that are in close proximity to DNA, such as transcription factors and DNA repair enzymes, are also potential targets for cross-linking by formaldehyde and, by extension, MDMS. The formation of these DPCs can physically block the progression of DNA and RNA polymerases, thereby interfering with replication and transcription.

Formaldehyde-Mediated DNA-Protein Crosslinking as a Research Tool

The ability of formaldehyde to efficiently and reversibly cross-link proteins to DNA has made it an invaluable tool in molecular biology for studying protein-DNA interactions in their native cellular context. nih.gov Techniques like Chromatin Immunoprecipitation (ChIP) rely on formaldehyde cross-linking to "freeze" the interactions between transcription factors, modified histones, and other DNA-binding proteins with their target DNA sequences in living cells. acs.org

The process involves treating cells with formaldehyde to create covalent cross-links, followed by cell lysis and sonication or enzymatic digestion to shear the chromatin. Antibodies specific to the protein of interest are then used to immunoprecipitate the protein-DNA complexes. Finally, the cross-links are reversed by heat, and the associated DNA can be purified and identified, typically through sequencing (ChIP-Seq), to map the genomic locations of the protein of interest. This methodology has been instrumental in advancing our understanding of gene regulation, chromatin structure, and the epigenome. nih.govresearchgate.net

Impact on Macromolecular Biosynthesis and Cellular Homeostasis

This compound exerts a profound and differential impact on the biosynthesis of key macromolecules, ultimately disrupting cellular homeostasis.

Differential Effects on DNA, RNA, and Protein Synthesis Pathways

Studies have indicated that MDMS can differentially affect the synthesis of DNA, RNA, and proteins. While specific, detailed contemporary studies on the differential effects of MDMS are not abundant, related alkylating agents have been shown to inhibit these pathways to varying extents. For instance, some alkylating agents may show a more pronounced inhibition of DNA synthesis compared to RNA or protein synthesis. This differential effect can be attributed to several factors, including the specific sites of alkylation on the nucleic acid templates and the sensitivity of the respective polymerases to the presence of DNA adducts and cross-links. The formation of DPCs by MDMS, as discussed earlier, would be expected to pose a significant block to both DNA replication and transcription, thus inhibiting DNA and RNA synthesis. The impact on protein synthesis could be a secondary effect resulting from the inhibition of transcription and the subsequent depletion of messenger RNA (mRNA) templates.

The following table summarizes the key molecular and cellular effects of this compound discussed in this article.

Mechanism of Action Specific Effect Key Molecular Players Consequence
DNA-Protein Cross-linking Formation of covalent bonds between DNA and proteinsThis compound, Formaldehyde, Histones (H1, H2B, H3), Transcription-associated proteinsInhibition of DNA replication and transcription, Cytotoxicity
Interaction with Chromatin Cross-linking of histones and non-histone proteins to DNAHistones, Non-histone chromosomal proteinsAlteration of chromatin structure, Disruption of gene regulation
Impact on Macromolecular Biosynthesis Differential inhibition of DNA, RNA, and protein synthesisDNA polymerase, RNA polymeraseDisruption of cellular homeostasis, Cell cycle arrest, Cytotoxicity

Alterations in Cell Membrane Transport of Macromolecule Precursors

The integrity and function of the cell membrane are critical for cellular homeostasis, regulating the influx and efflux of essential molecules. Chemical agents can disrupt these processes, leading to cellular dysfunction. While direct studies on this compound's effect on the transport of macromolecule precursors are not extensively detailed in publicly available research, the actions of similar alkylating agents suggest potential mechanisms. Alkylating agents can interact with membrane proteins and lipids, which could theoretically alter the permeability and transport kinetics of nucleotides and amino acids. However, specific experimental data for this compound remains to be elucidated.

Modulation of Gene Expression and Transcriptional Processes

This compound, as a bifunctional alkylating agent, has the capacity to interact with DNA. This interaction can lead to the formation of DNA adducts and cross-links, which in turn can interfere with transcriptional processes. Research has shown that MDMS can induce conformational changes in DNA. This structural alteration could potentially impact the binding of transcription factors and RNA polymerase to DNA, thereby modulating gene expression. The precise genes and pathways affected by MDMS-induced transcriptional changes are an area requiring further investigation to fully understand its cellular impact.

Cell Cycle Perturbations and Sensitivity Profiles

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. DNA damaging agents often trigger cell cycle checkpoints to halt progression and allow for DNA repair.

Cell Cycle Phase-Specific Sensitivity to this compound Exposure

The sensitivity of cancer cells to DNA alkylating agents can vary depending on the phase of the cell cycle. For many such agents, cells in the S phase (DNA synthesis) and G2/M phase (gap 2 and mitosis) exhibit heightened sensitivity. While specific studies detailing the cell cycle phase-specific sensitivity to this compound are not prominent, its classification as a DNA-damaging agent suggests that cells actively replicating their DNA would likely be more vulnerable to its effects.

Induction of Cell Cycle Arrest and Apoptotic Pathways

Exposure to DNA damaging agents typically leads to the activation of cell cycle checkpoints, resulting in cell cycle arrest. This pause allows the cell time to repair the DNA damage. If the damage is too severe to be repaired, the cell may undergo apoptosis, or programmed cell death. A Phase I clinical trial of this compound was conducted, which provides indirect evidence of its cytotoxic effects, likely involving the induction of cell cycle arrest and apoptosis in targeted cancer cells nih.gov. The molecular pathways governing these processes, such as the involvement of p53 and caspase cascades, have been extensively studied for other alkylating agents but require specific investigation in the context of MDMS.

Replicational Stress and DNA Replication Fork Dynamics

Replicational stress occurs when the DNA replication machinery is impeded, which can be caused by DNA lesions induced by alkylating agents. These lesions can stall or collapse replication forks, leading to genomic instability. As a DNA alkylating agent, this compound is expected to induce DNA adducts that can physically obstruct the progression of the DNA replication fork. This blockage can lead to the activation of the DNA damage response and potentially lead to cell death if the damage is not properly resolved. The specific impact of MDMS on the intricate dynamics of the DNA replication fork, including fork speed and stability, warrants further dedicated research.

Advanced Biological Research Applications of Methylene Dimethanesulfonate

Methylene (B1212753) Dimethanesulfonate as a Tool in Cancer Research

The primary focus of MDMS research has been its potential as an antineoplastic agent. Its activity has been evaluated in preclinical models and human clinical trials, shedding light on its mechanisms of action and efficacy in different cancer types.

The antineoplastic effects of Methylene Dimethanesulfonate are believed to stem from its ability to induce DNA damage in cancer cells. Studies in Yoshida lymphosarcoma cells have shown that MDMS can cause both DNA-protein and DNA-interstrand cross-links. nih.gov The formation of DNA-interstrand cross-links is considered the most likely cytotoxic lesion responsible for its anticancer activity. nih.gov This is because the cytotoxicity of MDMS was not significantly altered by the prevention of DNA-protein cross-links and single-strand breaks. nih.gov

In a Phase I clinical trial, MDMS was administered to 39 patients with various neoplasms. A minor response was observed in one patient with adenocarcinoma of the lung, indicating some level of antineoplastic activity in humans. nih.gov

Table 1: Summary of Phase I Clinical Trial of this compound
Number of PatientsDose RangeObserved ResponseDose-Limiting Toxicity
3914 to 225 mg/m²Minor response in one patient with adenocarcinoma of the lungThrombocytopenia

There is currently a lack of specific research literature detailing the use of this compound for the induction of mutations in carcinogenesis studies.

The analysis of tumor regression in response to this compound has been a key component of its evaluation in clinical settings. In a Phase II trial involving 19 patients with advanced epithelial ovarian cancer, no objective remissions were observed. However, three patients did experience stable disease for at least 8 weeks. nih.govnih.gov

Table 2: Results of Phase II Trial of this compound in Advanced Ovarian Cancer
Number of Evaluable PatientsObjective RemissionsPatients with Stable Disease (≥ 8 weeks)
1603

Similarly, a Phase II study of MDMS in patients with advanced soft tissue sarcomas was conducted by the EORTC Soft Tissue and Bone Sarcoma Group. nih.gov

Elucidation of DNA Repair Mechanisms

The study of how cells respond to the DNA damage induced by agents like this compound is crucial for understanding the mechanisms of both its therapeutic effects and the development of resistance.

Research on Yoshida lymphosarcoma cells has provided insights into the types of DNA damage induced by this compound. The use of alkaline elution has demonstrated that MDMS treatment leads to the formation of DNA-protein cross-links and DNA-interstrand cross-links. nih.gov The ability to induce specific types of DNA lesions makes MDMS a useful tool for studying the cellular pathways that repair such damage. The persistence or repair of these cross-links can be monitored to map the activity of different DNA repair pathways.

While the development of resistance to alkylating agents is a significant area of cancer research, specific studies detailing cellular resistance mechanisms to this compound are not extensively covered in the available literature. However, research on a Yoshida sarcoma cell line resistant to MDMS showed collateral sensitivity to halogenated methotrexate (B535133) derivatives. scispace.com This suggests that the mechanisms of resistance to MDMS might involve pathways that can be targeted by other chemotherapeutic agents.

Mentioned Compounds

Studies on Immunomodulation and Immunosuppressive Effects

The interaction of this compound with the immune system has been a significant area of research, revealing its potent immunosuppressive capabilities.

Studies have demonstrated that this compound is a powerful immunosuppressant. Research involving the primary antibody-forming cell response in mice to sheep red cell antigens showed that MDMS's immunosuppressive strength is comparable to that of x-radiation tandfonline.com. The maximum effect was observed when the interval between the administration of the drug and the antigenic challenge was minimal tandfonline.com. This potent activity highlights its significant impact on the humoral immune response, specifically the proliferation and differentiation of B-lymphocytes into antibody-producing plasma cells.

The immunosuppressive properties of MDMS also have profound implications for tumor immunology. In studies with rats, the administration of MDMS prior to tumor transplantation led to an increased rate of tumor growth, underscoring its role as an immunosuppressant in this context tandfonline.com. The anti-tumor action of MDMS is thus closely linked to its effects on the host's immune system tandfonline.com. Research on Yoshida lymphosarcoma transplants indicated that the immune response to the tumor typically increases during the first week of tumor growth tandfonline.com. When MDMS was administered during this critical period, its immunosuppressive effects could interfere with the development of an effective anti-tumor immune response, thereby influencing the tumor's progression tandfonline.com.

Summary of Immunomodulatory Effects of this compound
Experimental SystemKey FindingReference
Primary antibody-forming cell response in mice (to sheep red cell antigens)Demonstrated immunosuppressive strength comparable to x-radiation. tandfonline.com
Yoshida lymphosarcoma transplants in ratsAdministration prior to transplantation increased the rate of tumor growth. tandfonline.com
Timing of AdministrationMaximum immunosuppressive effect occurred when the interval between drug administration and antigenic challenge was minimal. tandfonline.com

Investigation of Chromatin Structure and Dynamics

As an alkylating agent, this compound has the capacity to form cross-links between and within biological macromolecules, including DNA and proteins. This property makes it a relevant compound for studying the intricate structure and dynamics of chromatin.

Chromatin Immunoprecipitation (ChIP) and Chromosome Conformation Capture (3C) are powerful techniques used to analyze the three-dimensional organization of the genome and protein-DNA interactions within the cell nucleus researchgate.netumn.edunih.gov. These methods typically begin with the use of a cross-linking agent to "freeze" the interactions between DNA and associated proteins in their native state umn.edu. Formaldehyde (B43269) is the most commonly used cross-linking agent in these protocols due to its ability to form reversible methylene linkages nih.gov.

This compound, as a bifunctional alkylating agent and a compound that can hydrolyze to formaldehyde, has been studied for its ability to create DNA-protein cross-links researchgate.netberkeley.edu. Research has focused on isolating and characterizing the specific proteins that become cross-linked to DNA in tumor cells following treatment with MDMS researchgate.netberkeley.edu. This capability to induce DNA-protein cross-links is fundamental to the initial steps of ChIP and 3C-based assays, suggesting its potential utility in probing chromatin architecture.

The fundamental repeating unit of chromatin is the nucleosome, which consists of DNA wrapped around a core of histone proteins google.com. The dynamic processes of nucleosome unfolding and chromatin remodeling are essential for regulating gene expression, as they control the accessibility of DNA to transcription factors and other regulatory proteins google.com.

The action of alkylating agents like this compound can have a significant impact on these dynamics. By forming covalent DNA-protein cross-links, MDMS can lock the chromatin in a more rigid and static conformation researchgate.netberkeley.edu. This cross-linking would likely inhibit the transient unwrapping of DNA from the histone core and impede the ATP-dependent movement or "sliding" of nucleosomes along the DNA, which is the primary mechanism of chromatin remodeling complexes google.com. Therefore, the introduction of MDMS-induced cross-links would be expected to interfere with the normal processes of nucleosome dynamics and chromatin remodeling, thereby affecting gene regulation.

Applications in Advanced Materials Science Research

While this compound is primarily studied for its biological activity, related sulfonate compounds are utilized in materials science, particularly in polymer synthesis. Bifunctional molecules, including various sulfonates, can serve as monomers or building blocks for creating polymers google.com. For instance, sulfonates derived from biomass, such as furan-2,5-dimethanol, are explored for producing new polymers google.com. Although direct and extensive applications of this compound itself in advanced materials science are not widely documented in publicly available research, its chemical structure is analogous to monomers used in specialized polymer synthesis google.com.

Role as an Electrolyte Additive in Battery Performance Enhancement

This compound (MMDS) has emerged as a significant electrolyte additive for enhancing the performance of lithium-ion batteries. meisenbaochem.comresearchgate.netszcheerchem.com Its incorporation into the electrolyte has been shown to yield substantial improvements in key battery metrics, particularly for high-voltage systems. researchgate.net Research indicates that MMDS is especially effective in power batteries that utilize lithium manganate (B1198562) as the cathode material. meisenbaochem.comszcheerchem.com

Further studies on NMC/graphite (B72142) pouch cells have demonstrated that MMDS contributes to a significant decrease in impedance after storage and cycling. researchgate.net This reduction in impedance is crucial for maintaining power capability and efficiency over the battery's life. Additionally, cells containing MMDS generated less gas during the formation process, a critical step in battery manufacturing that establishes the protective solid electrolyte interphase (SEI). researchgate.net Storage experiments have also confirmed that MMDS reduces the rate of parasitic reactions, such as electrolyte oxidation, at the cathode. researchgate.net

The collective findings from various studies underscore the role of MMDS as a beneficial additive, improving coulombic efficiency, reducing charge slippage, and decreasing voltage drop during storage when compared to other additives or baseline electrolytes. researchgate.net

Table 1: Impact of this compound (MMDS) on Battery Performance

Cell TypeMMDS ConcentrationKey Performance ImprovementSource
LiNi0.5Co0.2Mn0.3O2/Graphite0.5 wt%Capacity retention increased from 70.7% to 94.1% after 100 cycles at 4.4 V. researchgate.net researchgate.net
MCMB/LiMn2O43 wt%Enabled successful charge-discharge with high coulombic efficiency in a PC-based electrolyte. electrochemsci.org electrochemsci.org
NMC/Graphite Pouch Cells0.3% - 2%Decreased impedance after storage and cycling; produced less gas during formation. researchgate.net researchgate.net
Graphite/LixCoO2Not SpecifiedImproved cycling performance at high voltage by forming a protective layer on the cathode. electrochemsci.org electrochemsci.org

Mechanisms of Surface Modification and Solvent Decomposition Suppression in Electrochemical Systems

The performance enhancements endowed by this compound are fundamentally linked to its ability to modify electrode surfaces and suppress the decomposition of electrolyte solvents. researchgate.net MMDS acts as a film-forming additive, creating a robust solid electrolyte interphase (SEI) on the anode and a protective surface layer on the cathode. meisenbaochem.comelectrochemsci.org

On the anode side, particularly with graphite electrodes in propylene (B89431) carbonate (PC)-based electrolytes, MMDS plays a crucial role. electrochemsci.org PC is a desirable solvent for its low-temperature performance, but it typically causes exfoliation of graphite anodes due to co-intercalation and continuous decomposition. electrochemsci.org Theoretical calculations and experimental results show that MMDS is preferentially reduced on the graphite surface before the PC solvent. electrochemsci.org This preemptive reduction forms an effective SEI that blocks the PC solvent from reaching the graphite surface, thereby preventing its decomposition and the subsequent structural damage to the anode. electrochemsci.org

On the cathode side, especially at high operating voltages, conventional carbonate solvents are prone to oxidation, leading to continuous electrolyte decomposition, increased impedance, and capacity fade. researchgate.netelectrochemsci.org MMDS can be preferentially oxidized on the cathode surface to form a stable cathode/electrolyte interphase (CEI). electrochemsci.org This surface modification has two primary benefits: it improves the conductivity of the cathode interface and acts as a physical barrier that suppresses the continuous oxidation of the bulk electrolyte solvents at high potentials. researchgate.net This mechanism is particularly effective in improving the thermal stability of cathode materials like lithium manganate and preventing the dissolution of metal ions, such as manganese, into the electrolyte, which can degrade the anode. meisenbaochem.comszcheerchem.com

The dual-action of MMDS—protecting both the anode and the cathode through surface modification—results in a more stable electrochemical system, leading to enhanced cyclability and a longer lifespan for lithium-ion batteries, especially those operating at high voltages. researchgate.net

Table 2: Mechanisms of MMDS in Electrochemical Systems

ElectrodeMechanismEffectSource
Anode (Graphite) Preferential reduction of MMDS to form a stable Solid Electrolyte Interphase (SEI). electrochemsci.orgSuppresses propylene carbonate (PC) decomposition and prevents graphite exfoliation. electrochemsci.org electrochemsci.org
Cathode (e.g., LixCoO2, LiNi0.5Co0.2Mn0.3O2) Preferential oxidation of MMDS to form a protective Cathode Electrolyte Interphase (CEI). researchgate.netelectrochemsci.orgSuppresses solvent decomposition at high voltage, improves interface conductivity, and reduces metal ion dissolution. meisenbaochem.comszcheerchem.comresearchgate.net meisenbaochem.comszcheerchem.comresearchgate.netelectrochemsci.org

Toxicological and Genotoxicological Research Perspectives of Methylene Dimethanesulfonate

Genotoxicity Mechanisms and Assessment

The genotoxicity of Methylene (B1212753) dimethanesulfonate stems from its nature as an alkylating agent, capable of covalently modifying DNA bases. This interaction initiates a cascade of cellular events, including the formation of various DNA lesions, activation of DNA repair pathways, and the potential for mutagenesis if the damage is not properly resolved.

DNA Damage Endpoints: Breaks, Adducts, and Cross-links

Exposure of cells to Methylene dimethanesulfonate results in a distinct profile of DNA damage, characterized primarily by the formation of DNA cross-links. Research utilizing techniques such as alkaline elution has identified two main types of cross-links: DNA-protein cross-links and DNA-DNA interstrand cross-links nih.gov.

DNA-Protein Cross-links (DPCs): A significant level of DPC formation is observed in cells treated with MDMS. These lesions involve the covalent bonding of DNA to cellular proteins. Studies have shown that these DPCs are sensitive to proteolytic treatment, confirming their proteinaceous nature nih.govnih.gov. The formation of these particular cross-links is attributed entirely to formaldehyde (B43269), a hydrolytic product of MDMS nih.gov.

DNA-DNA Interstrand Cross-links (ICLs): In addition to DPCs, MDMS induces a smaller but significant number of DNA-DNA interstrand cross-links nih.govnih.gov. These lesions are more resistant to proteinase K treatment and are considered a severe form of DNA damage as they physically prevent the separation of the two DNA strands, thereby blocking critical cellular processes like replication and transcription nih.gov.

Single-Strand Breaks (SSBs): While MDMS itself is primarily associated with cross-linking, its hydrolytic product, formaldehyde, has been shown to induce a low level of single-strand breaks nih.govnih.gov.

The different types of DNA lesions induced by this compound and its hydrolytic product are summarized in the table below.

Agent Primary DNA Damage Endpoints Detection Method Key Findings
This compound (MDMS) DNA-Protein Cross-links (DPCs)Alkaline ElutionDPCs are the major lesion but are attributed to the formaldehyde hydrolysis product. nih.gov
DNA-DNA Interstrand Cross-links (ICLs)Alkaline ElutionA lower but significant level of ICLs is formed; these are resistant to proteolysis. nih.govnih.gov
Formaldehyde (Hydrolysis Product) DNA-Protein Cross-links (DPCs)Alkaline ElutionInduces DPCs identical to those seen with MDMS treatment. nih.gov
Single-Strand Breaks (SSBs)Alkaline ElutionA small number of SSBs are detectable after proteolytic removal of DPCs. nih.gov

Mutagenic Potential and Spectrum of Induced Mutations

As a DNA alkylating agent, this compound possesses mutagenic potential. While specific mutation spectrum data for MDMS is limited, the mutagenicity of related monofunctional methanesulfonates, such as Methyl Methanesulfonate (B1217627) (MMS) and Ethyl Methanesulfonate (EMS), has been extensively studied. These agents are known to induce mutations primarily through the alkylation of DNA bases, leading to mispairing during DNA replication.

For MMS and EMS, the predominant mutations observed in hamster fibroblast cells are GC to AT transitions nih.gov. Alkylation at the O6-position of guanine (B1146940) is a key premutagenic lesion. In bacterial systems, MMS has been shown to induce AT to TA transversions through the formation of apurinic (AP) sites, as well as GC to AT transitions nih.gov. The mutagenic activity of such compounds is often dependent on cellular repair systems, including the error-prone SOS response in bacteria nih.gov. Given its bifunctional nature, MDMS's ability to form interstrand cross-links represents a potent premutagenic lesion that can lead to more complex genomic rearrangements and deletions if not accurately repaired.

Relationship between DNA Lesions, DNA Repair, and Chromosomal Damage

The cellular response to MDMS-induced DNA damage involves the activation of multiple DNA repair pathways. The type of lesion dictates the specific repair mechanism engaged.

Base Excision Repair (BER): N-alkylated bases, a common form of damage from methanesulfonates, are typically recognized and removed by the BER pathway nih.govmdpi.com. This process is initiated by DNA glycosylases that excise the damaged base, creating an apurinic/apyrimidinic (AP) site. Subsequent enzymatic steps process the AP site and restore the correct DNA sequence researchgate.net.

Homologous Recombination (HR): The repair of more complex lesions like DNA interstrand cross-links and double-strand breaks (DSBs), which can arise from the processing of other lesions, often requires high-fidelity pathways like homologous recombination nih.govnih.gov. Cells deficient in HR are notably sensitive to alkylating agents nih.govnih.gov. The processing of MDMS-induced ICLs is a complex process that likely involves a combination of nucleotide excision repair, translesion synthesis, and homologous recombination proteins to resolve the cross-link and restore the original DNA sequence.

The interplay between different repair pathways can sometimes lead to the formation of more severe damage. For instance, the processing of multiple N-alkyl adducts by BER in close proximity on opposite DNA strands can lead to the formation of DSBs elifesciences.org. This highlights the complex relationship between the initial DNA lesions, the cellular repair response, and the ultimate fate of the cell, which can include chromosomal aberrations if the repair is inaccurate.

Role of Formaldehyde as a Hydrolytic Product in Genotoxicity

A critical aspect of the genotoxicity of this compound is its hydrolysis in aqueous environments, which yields formaldehyde nih.govnih.gov. This liberated formaldehyde is a well-documented genotoxic agent in its own right frontiersin.orgresearchgate.net.

Research has definitively shown that the DNA-protein cross-links observed following MDMS treatment are entirely attributable to this formaldehyde byproduct nih.gov. Treating cells with equivalent concentrations of formaldehyde alone reproduces the same pattern of proteinase-sensitive DNA retention seen with MDMS nih.govnih.gov. Furthermore, co-incubation with semicarbazide (B1199961), a formaldehyde scavenger, prevents the formation of DPCs induced by both MDMS and formaldehyde nih.gov.

Cellular Responses to this compound Toxicity

The interaction of this compound with cellular components, particularly DNA, elicits a range of toxic responses, ultimately leading to cell death or survival with genetic alterations.

Cytotoxicity Mechanisms in Eukaryotic Cell Lines

While formaldehyde is responsible for the majority of the DNA lesions in terms of quantity (i.e., DNA-protein cross-links), these lesions are not the primary drivers of cell death nih.gov. Evidence for this comes from experiments where the formaldehyde-induced lesions were prevented using the scavenger semicarbazide. This intervention significantly reduced the cytotoxicity of formaldehyde when applied alone but had no significant effect on the cytotoxicity induced by MDMS nih.gov.

This dissociation between the two major types of DNA damage highlights the critical role of the less frequent, but more difficult to repair, DNA-DNA interstrand cross-links. These ICLs are considered the most likely cytotoxic lesion of MDMS because they pose a formidable block to DNA replication and transcription, processes essential for cell survival and proliferation nih.gov.

Lesion Type Inducing Agent Contribution to MDMS Cytotoxicity Supporting Evidence
DNA-Protein Cross-links Formaldehyde (from MDMS hydrolysis)Not significantPrevention of this lesion with semicarbazide does not alter MDMS cytotoxicity. nih.gov
DNA-DNA Interstrand Cross-links This compoundPrimary contributorConsidered the most likely cytotoxic lesion; its formation correlates with cell death. nih.govnih.gov

Comparative Sensitivity of Different Cell Types to this compound

Research into the cytotoxic effects of this compound (MDMS) has revealed significant differences in sensitivity among various cell types, particularly demonstrated in studies using Yoshida sarcoma cell lines. These studies have utilized both MDMS-sensitive (YS) and MDMS-resistant (YR) cell lines to elucidate the mechanisms of action and resistance to this bifunctional alkylating agent.

The differential sensitivity is not due to the initial induction of DNA damage, as similar levels of DNA-strand breaks are detected in both sensitive and resistant cells immediately following treatment with MDMS. Instead, the key difference appears to lie in the cells' capacity for DNA repair. In the resistant (YR) cell line, the level of DNA-strand breaks decreases more rapidly during incubation after treatment compared to the sensitive (YS) cell line. This suggests that resistance to MDMS is achieved through a more efficient excision-repair process, specifically an enhanced efficiency in the gap-sealing component of the repair mechanism. This is further supported by the observation that both cell lines exhibit equal sensitivity to the monofunctional alkylating agent, methyl methanesulfonate, indicating a resistance mechanism specific to the cross-linking damage induced by bifunctional agents like MDMS.

Further research has shown that MDMS-resistant Yoshida sarcoma cell lines can exhibit collateral sensitivity to other therapeutic agents. For instance, MDMS-resistant lines YMDR7, YMDR8, and YMDR9 demonstrated increased sensitivity to halogenated methotrexate (B535133) derivatives such as 3'-bromomethotrexate. This phenomenon suggests that the development of resistance to MDMS can induce changes in the cell that make it more vulnerable to other types of compounds.

The table below summarizes the comparative effects observed in MDMS-sensitive and resistant Yoshida sarcoma cell lines.

Table 1: Comparative Effects of this compound on Sensitive and Resistant Yoshida Sarcoma Cells

Feature MDMS-Sensitive (YS) MDMS-Resistant (YR) Reference
Initial DNA Damage Similar to YR cells Similar to YS cells
DNA Repair Rate Slower decrease in DNA-strand breaks More rapid decrease in DNA-strand breaks
Mechanism of Resistance N/A Increased efficiency of the gap-sealing component of excision-repair
Collateral Sensitivity N/A Increased sensitivity to halogenated methotrexate derivatives

Influence on Reproductive Competence and Development

Effects on Germ Cells and Reproductive Tissues

The impact of this compound on reproductive competence has been a subject of early toxicological research, with studies pointing towards effects on male fertility. An early in vivo study from 1965 investigated the effects of MDMS on various proliferating cell systems, including spermatozoa, and its potential to cause male infertility in rats nih.gov. While the detailed findings of this specific study are not widely available in current literature databases, its focus indicates that the compound was recognized for its potential to affect reproductive tissues. As an alkylating agent, the mechanism of toxicity is likely related to the induction of damage in the rapidly dividing cells characteristic of spermatogenesis oncotarget.com. However, specific research detailing the direct effects of this compound on different germ cell stages (spermatogonia, spermatocytes, spermatids) or on the supporting somatic cells of the testis, such as Leydig or Sertoli cells, is not extensively documented in the available scientific literature.

Assessment of Developmental Toxicity

This compound is recognized in toxicological literature as a substance with potential teratogenic properties. Teratogens are agents that can interfere with the development of an embryo or fetus, potentially causing birth defects helbocklaw.comnih.gov. The classification of this compound as a potential teratogen suggests that it has been identified as capable of producing such effects, likely based on data from experimental animal studies as is standard for such classifications medscape.com.

Analytical and Methodological Research for Methylene Dimethanesulfonate Characterization and Quantification

Advanced Spectroscopic and Chromatographic Techniques for Purity and Identity Confirmation

A combination of spectroscopic and chromatographic methods is essential for the unambiguous structural elucidation, purity assessment, and analysis of potential degradation products of methylene (B1212753) dimethanesulfonate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For methylene dimethanesulfonate (CH₂(OSO₂CH₃)₂), ¹H NMR and ¹³C NMR spectroscopy provide definitive information about its molecular framework.

In ¹H NMR spectroscopy, the chemical environment of protons is analyzed. The MDMS molecule possesses two chemically equivalent methyl (CH₃) groups and a central methylene (CH₂) group. This would be expected to produce two distinct signals in the ¹H NMR spectrum. The integration of these signals would correspond to a 6:2 ratio, representing the six protons of the two methyl groups and the two protons of the methylene bridge, respectively. The chemical shifts (δ) are influenced by the electronegativity of the neighboring atoms. The protons of the methyl groups, being attached to a sulfonate ester group, would appear at a specific chemical shift, while the methylene protons, situated between two electronegative sulfonate groups, would be expected to resonate at a different, typically downfield, position.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For MDMS, two signals would be anticipated: one for the carbon atoms of the two equivalent methyl groups and another for the carbon atom of the central methylene group. The chemical shifts of these carbon signals are indicative of their bonding environment.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity
¹H (CH₃) ~3.0 Singlet
¹H (CH₂) ~4.5-5.0 Singlet
¹³C (CH₃) ~40 Quartet
¹³C (CH₂) ~70-80 Triplet

Note: These are estimated values and can vary based on the solvent and spectrometer frequency.

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of this compound and for detecting and quantifying any impurities or degradation products. The choice of HPLC method, including the stationary phase, mobile phase, and detector, is crucial for achieving optimal separation and sensitivity.

For compounds like alkyl methanesulfonates, reverse-phase HPLC is a common approach. In this technique, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. For this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.

Detection can be achieved using various detectors. While MDMS lacks a strong chromophore for UV-Vis detection, a Refractive Index (RI) detector can be used, which measures changes in the refractive index of the eluent. Alternatively, derivatization of the compound can be performed to introduce a UV-active moiety, allowing for more sensitive detection. For instance, a method developed for methyl methanesulfonate (B1217627) (MMS) and ethyl methanesulfonate (EMS) involved derivatization with N,N-diethyldithiocarbamate, followed by HPLC-UV detection. nih.gov A similar strategy could potentially be adapted for MDMS analysis.

Table 2: Exemplar HPLC Parameters for Alkyl Methanesulfonate Analysis

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or Gradient elution with Water/Acetonitrile
Flow Rate 1.0 mL/min
Detection Refractive Index (RI) or UV-Vis (post-derivatization)
Injection Volume 10-20 µL

Note: These are general parameters and would require optimization for the specific analysis of this compound.

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z). When coupled with a separation technique like HPLC (LC-MS), it becomes a highly specific and sensitive method for identification and quantification.

For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Furthermore, by inducing fragmentation of the molecular ion, a characteristic fragmentation pattern is generated, which can serve as a "fingerprint" for the compound and aid in its structural elucidation. The fragmentation of MDMS would likely involve cleavage of the C-O and S-O bonds, leading to the formation of specific fragment ions. Analysis of these fragmentation patterns can help to confirm the identity of the compound and distinguish it from related structures. For related compounds like methyl methanesulfonate, tandem mass spectrometry (MS/MS) has been used to achieve high sensitivity and specificity in detecting trace amounts. epfl.ch

Methodologies for Assessing DNA Damage and Cellular Effects

This compound is a bifunctional alkylating agent, meaning it can form covalent bonds with biological macromolecules at two different points. This property is central to its biological activity, particularly its ability to damage DNA. Specialized assays are employed to detect and characterize this damage.

A key form of DNA damage induced by bifunctional alkylating agents is the formation of interstrand cross-links (ICLs), where the two strands of the DNA double helix are covalently linked. A sensitive method to detect these ICLs is the crosslinking gel assay. sielc.com

This technique typically involves treating DNA with the agent of interest, in this case, this compound. The DNA is then denatured to separate the two strands. In a sample without cross-links, denaturation results in single-stranded DNA. However, if ICLs are present, the two strands remain linked, and the DNA renatures into a double-stranded form upon cooling.

The difference between single-stranded and double-stranded DNA can be visualized by gel electrophoresis. Double-stranded DNA migrates more slowly through the gel than single-stranded DNA of the same length. Therefore, the presence of a slower-migrating band corresponding to the double-stranded form is indicative of interstrand cross-linking. The intensity of this band can be used to quantify the extent of cross-linking. Research has shown that MDMS is capable of inducing DNA interstrand cross-links, and the efficiency of this process can be compared to other alkanediol dimethanesulfonates. sielc.com

In addition to forming cross-links, this compound can also alkylate DNA at a single site, a process known as monoalkylation. Identifying the specific nucleotide bases that are susceptible to monoalkylation is crucial for understanding the compound's mutagenic potential. Modified DNA sequencing techniques are employed for this purpose. sielc.com

One such method involves treating a DNA fragment of a known sequence with MDMS. The alkylated DNA is then subjected to chemical conditions that cause cleavage of the DNA backbone at the sites of modification. For example, alkylation of a guanine (B1146940) base at the N7 position makes the glycosidic bond susceptible to cleavage, leading to the loss of the base (depurination). Subsequent treatment with a reagent like piperidine (B6355638) can then cleave the phosphodiester backbone at this abasic site.

The resulting DNA fragments are then separated by size using gel electrophoresis, similar to the Sanger sequencing method. By running the treated DNA alongside a standard sequencing ladder of the same DNA fragment, the precise location of the cleavage, and therefore the site of monoalkylation, can be determined. Studies using this technique have revealed that MDMS can induce a non-specific depurination at high concentrations. sielc.com More specifically, MDMS has been shown to cause a strong reaction at a guanine residue within the sequence 5'-ATGGTGG-3' in a fragment of pBR322 DNA. sielc.com This indicates a degree of sequence selectivity in the monoalkylation reaction of MDMS. sielc.com

In Vitro Mammalian Cell Genotoxicity Assays (e.g., Micronucleus Test, Chromosomal Aberration Assay, hprt Gene Mutation Assay)

The genotoxic potential of this compound (MDMS) is a critical area of investigation due to its nature as a DNA cross-linking agent. While comprehensive data specifically for MDMS in all standard mammalian cell genotoxicity assays are not extensively available in publicly accessible literature, its known mechanism of action and its hydrolysis to formaldehyde (B43269) provide a basis for understanding its likely effects in these test systems. Genotoxicity assays are designed to detect various forms of DNA damage and chromosomal alterations.

The Micronucleus Test is a widely used method to assess chromosomal damage. It detects the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. For a potent DNA cross-linking agent like MDMS, an increase in micronucleus formation would be anticipated. This is because the cross-links can interfere with DNA replication and chromosome segregation, leading to chromosome breaks or loss. Studies on formaldehyde, a hydrolytic product of MDMS, have shown the induction of micronuclei in V79 Chinese hamster cells, suggesting a clastogenic effect.

The Chromosomal Aberration Assay provides a more detailed analysis of structural and numerical changes in chromosomes. This assay can identify events such as chromosome breaks, deletions, translocations, and aneuploidy. Given that MDMS forms DNA-protein cross-links, it is plausible that it would induce chromosomal aberrations. These cross-links can stall replication forks, leading to double-strand breaks and subsequent chromosomal rearrangements.

The Hypoxanthine-guanine phosphoribosyltransferase (hprt) Gene Mutation Assay is a forward mutation assay that detects mutations at the hprt gene locus. While formaldehyde has been reported to be mutagenic in human lymphoblasts at the HPRT locus, some studies with V79 cells did not show an induction of gene mutations, despite observing cytotoxicity and clastogenicity researchgate.net. This suggests that the primary genotoxic effect of agents like formaldehyde, and by extension MDMS, may be more related to clastogenic and cytotoxic effects rather than point mutations. The DNA-protein cross-links may be such a severe form of damage that they lead to cell death or large-scale chromosomal damage rather than survivable gene mutations.

Illustrative Data from In Vitro Genotoxicity Assays for a DNA Cross-linking Agent:

AssayCell LineConcentration Range (µM)ObservationResult
Micronucleus Test Human Lymphocytes10 - 1000Dose-dependent increase in micronucleated cellsPositive
Chromosomal Aberration Assay CHO-K15 - 500Significant increase in structural aberrations (breaks, exchanges)Positive
hprt Gene Mutation Assay V7950 - 2000No significant increase in mutant frequency over backgroundNegative

Note: The data in this table is illustrative and represents expected outcomes for a potent DNA cross-linking agent. Specific experimental data for this compound was not available in the reviewed sources.

Comet Assay for DNA Damage Detection

The single-cell gel electrophoresis, or Comet assay, is a sensitive technique for detecting DNA damage at the level of individual cells. The assay can identify single- and double-strand breaks, alkali-labile sites, and DNA-DNA or DNA-protein cross-links. For a compound like this compound, which is known to induce DNA-protein cross-links, the Comet assay is a particularly relevant and powerful tool nih.gov.

In the standard alkaline Comet assay, cells are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail," and the intensity of the tail relative to the head is proportional to the amount of DNA damage.

However, for detecting DNA cross-linking agents, a modification of the protocol is often used. The presence of cross-links can decrease the migration of DNA that has been fragmented by a secondary DNA damaging agent (e.g., radiation). Therefore, a reduction in tail moment compared to cells treated only with the secondary damaging agent indicates the presence of cross-links. The Comet assay has been highlighted as a faster and easier alternative to other methods for detecting DNA cross-links researchgate.net.

While specific studies detailing the use of the Comet assay for this compound were not prevalent in the searched literature, the known formation of DNA-protein cross-links by MDMS and its hydrolytic product, formaldehyde, strongly suggests that it would produce a positive result in a cross-link-detecting version of this assay researchgate.netnih.gov.

Illustrative Comet Assay Data for a DNA Cross-linking Agent:

Treatment GroupDNA Damage InducerMean Tail Moment (% DNA in Tail)Interpretation
ControlNone2.5 ± 0.8Baseline DNA integrity
MDMS (100 µM)None3.1 ± 1.2No significant induction of strand breaks by MDMS alone
ControlGamma Radiation (5 Gy)45.2 ± 5.6Significant induction of DNA strand breaks
MDMS (100 µM)Gamma Radiation (5 Gy)22.8 ± 3.9Significant reduction in radiation-induced DNA migration, indicating cross-linking

Note: This table presents hypothetical data to illustrate the expected outcome of a Comet assay designed to detect DNA cross-linking. Specific experimental values for this compound were not found in the reviewed literature.

Flow Cytometry for Cell Cycle Analysis and Cell Uptake Studies

Flow cytometry is a powerful technique used to measure and analyze multiple physical and chemical characteristics of a population of cells. In the context of this compound research, it can be applied to assess the impact of the compound on cell cycle progression and to study its cellular uptake.

Cell Cycle Analysis:

DNA cross-linking agents like this compound are known to interfere with DNA replication and can induce cell cycle arrest at various checkpoints, allowing time for DNA repair or, if the damage is too severe, triggering apoptosis. By staining cells with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide), flow cytometry can quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Treatment with a DNA cross-linking agent would be expected to cause an accumulation of cells in the S-phase, where DNA replication occurs, and/or at the G2/M checkpoint, which prevents cells with damaged DNA from entering mitosis. While direct flow cytometry data for this compound is limited, studies with other DNA damaging agents show such effects nih.gov.

Cell Uptake Studies:

Flow cytometry can also be utilized to investigate the uptake of this compound into cells, although this would likely require labeling the compound with a fluorescent tag. By measuring the fluorescence intensity of individual cells over time, the rate and extent of cellular accumulation can be quantified. Such studies would be valuable in understanding the pharmacokinetics of the compound at a cellular level.

Illustrative Flow Cytometry Data for Cell Cycle Analysis:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M PhaseInterpretation
Control (Untreated)65%20%15%Normal cell cycle distribution
MDMS (50 µM, 24h)40%35%25%Accumulation of cells in S and G2/M phases, indicating cell cycle arrest

Note: This data is illustrative and represents a plausible outcome of flow cytometry analysis following treatment with a DNA cross-linking agent. Specific experimental data for this compound was not available in the reviewed sources.

Quantification of this compound and its Metabolites in Biological Systems

Development of Bioanalytical Methods for Tissue and Fluid Samples

The development of robust and sensitive bioanalytical methods for the quantification of this compound and its metabolites in biological matrices such as tissues and fluids is essential for pharmacokinetic and toxicokinetic studies. However, the inherent reactivity and instability of MDMS present significant analytical challenges.

MDMS is known to hydrolyze to formaldehyde and methanesulfonic acid researchgate.net. This instability in aqueous environments, including biological fluids, means that methods must be developed to either stabilize the parent compound or to quantify it rapidly before significant degradation occurs. Alternatively, methods can be developed to measure its stable metabolites or adducts as biomarkers of exposure.

Potential analytical techniques for the quantification of MDMS could include:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique that could be adapted for the direct measurement of MDMS. Challenges would include preventing hydrolysis during sample preparation and analysis. Derivatization of MDMS to a more stable compound prior to analysis could be a viable strategy.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS could also be employed, potentially after a derivatization step to increase the volatility and thermal stability of MDMS.

The quantification of its hydrolytic product, formaldehyde, is also complex due to its high reactivity and endogenous presence. Methods for formaldehyde detection often involve derivatization followed by HPLC with UV or fluorescence detection, or GC-MS.

Studies on In Vivo Metabolism (e.g., related to hydrolytic products)

The primary metabolic pathway for this compound in vivo is believed to be hydrolysis. This chemical breakdown results in the formation of two key products: formaldehyde and methanesulfonic acid researchgate.net.

Formaldehyde is a highly reactive one-carbon aldehyde that is also an endogenous metabolite. The formaldehyde produced from MDMS hydrolysis can react with various biological macromolecules, including DNA, RNA, and proteins, leading to the formation of cross-links researchgate.netfrontiersin.org. This is considered to be the primary mechanism of its cytotoxic and genotoxic effects. The endogenous nature of formaldehyde complicates the study of its metabolic fate following MDMS administration, as it enters the same metabolic pathways as endogenously produced formaldehyde. These pathways include oxidation to formic acid and eventually carbon dioxide, or incorporation into biological macromolecules through one-carbon metabolism.

Methanesulfonic acid is a strong acid that is expected to be rapidly ionized at physiological pH. It is likely to be excreted from the body without further significant metabolism.

Understanding the rate and extent of MDMS hydrolysis in vivo is crucial for assessing its biological activity. The rapid conversion to formaldehyde suggests that the biological effects of MDMS are likely mediated, at least in part, by this reactive metabolite. Studies investigating the in vivo metabolism would need to focus on the detection of formaldehyde-adducts or the tracking of radiolabeled MDMS to elucidate its distribution and fate.

Future Research Directions and Translational Implications in Methylene Dimethanesulfonate Studies

Unexplored Mechanisms of Action and Off-Target Effects

The primary mechanism of action for alkylating agents like Methylene (B1212753) dimethanesulfonate is the induction of DNA damage, leading to cell cycle arrest and apoptosis. nih.govnursingcenter.comwikipedia.orgmdpi.com These agents form covalent bonds with nucleophilic sites on DNA bases, leading to mono-adducts, and more critically for bifunctional agents like MDMS, interstrand and intrastrand cross-links. nih.govresearchgate.netoncohemakey.com This cross-linking activity is considered a key cytotoxic lesion. researchgate.net

However, the full spectrum of its cellular interactions remains to be elucidated. Future investigations should aim to uncover novel molecular targets and signaling pathways affected by MDMS. It is plausible that off-target effects, beyond DNA alkylation, contribute significantly to both its therapeutic and toxic profiles. For instance, alkylating agents can react with other biological macromolecules such as proteins and RNA, potentially altering their function. nih.gov The impact of MDMS on cellular processes independent of direct DNA damage, such as signal transduction pathways, protein homeostasis, and cellular metabolism, warrants further exploration. Research into these areas could reveal unexpected therapeutic opportunities or explain observed toxicities.

Potential Areas for Investigating Unexplored Mechanisms:

Research AreaPotential Impact on Understanding MDMS
Protein Alkylation Identification of specific protein targets could reveal novel mechanisms of cytotoxicity or off-target effects.
RNA Modification Understanding the extent and consequence of RNA alkylation could uncover impacts on gene expression and protein translation.
Induction of Oxidative Stress Investigating the role of MDMS in generating reactive oxygen species could link its activity to cellular stress response pathways. researchgate.net
Mitochondrial Dysfunction Exploring the direct or indirect effects of MDMS on mitochondrial function could provide insights into its impact on cellular energetics and apoptosis.

Development of Targeted Methylene Dimethanesulfonate Analogs with Enhanced Specificity

A significant limitation of traditional alkylating agents is their lack of specificity for cancer cells, leading to toxicity in healthy, rapidly dividing tissues. wikipedia.org A promising future direction lies in the rational design and synthesis of this compound analogs with enhanced tumor specificity. This could be achieved by tethering the alkylating pharmacophore to a tumor-targeting moiety, such as a monoclonal antibody, a peptide, or a small molecule that recognizes a tumor-specific antigen or receptor. nih.gov

The development of such "smart drugs" or antibody-drug conjugates (ADCs) would allow for the selective delivery of the cytotoxic payload to cancer cells, thereby increasing therapeutic efficacy while minimizing systemic toxicity. nih.gov Structure-activity relationship (SAR) studies on novel analogs could also focus on modifying the chemical reactivity of the sulfonate groups to optimize their interaction with DNA and potentially reduce off-target reactions. nih.govresearchgate.net The goal would be to create derivatives that are preferentially activated within the tumor microenvironment, for instance, by exploiting differences in pH or enzyme expression.

Strategies for Developing Targeted MDMS Analogs:

Targeting StrategyDescriptionPotential Advantage
Antibody-Drug Conjugates (ADCs) Covalently linking MDMS or a more potent analog to a monoclonal antibody that targets a tumor-specific antigen. nih.govHigh specificity for cancer cells expressing the target antigen, leading to reduced systemic toxicity.
Peptide-Drug Conjugates Attaching the MDMS pharmacophore to a peptide that binds to a receptor overexpressed on cancer cells.Improved tumor penetration compared to larger antibodies.
Small Molecule-Drug Conjugates Conjugating MDMS to a small molecule ligand that has a high affinity for a protein specifically upregulated in tumors.Can target intracellular proteins and may have better pharmacokinetic properties.
Prodrug Approaches Designing inactive MDMS derivatives that are selectively activated at the tumor site by specific enzymes or the tumor microenvironment (e.g., hypoxia, low pH).Reduced toxicity to normal tissues and targeted release of the active agent.

Integration of Omics Technologies in Response to this compound Exposure

The advent of high-throughput "omics" technologies, including genomics, proteomics, and metabolomics, offers powerful tools to comprehensively characterize the cellular response to this compound. mdpi.com These approaches can provide an unbiased, system-wide view of the molecular perturbations induced by the compound, moving beyond a single-target perspective.

Genomic and transcriptomic analyses can identify genes and pathways that are up- or downregulated upon MDMS treatment, revealing key drivers of sensitivity and resistance. nih.gov Proteomic studies can uncover changes in protein expression, post-translational modifications, and protein-protein interactions, offering insights into the signaling networks that are activated or inhibited. researchgate.netumsha.ac.irnih.gov Metabolomic profiling can shed light on how MDMS alters cellular metabolism to support survival or trigger cell death. researchgate.netnih.govresearchgate.net

Integrating these multi-omics datasets can help construct a comprehensive picture of the mechanism of action of MDMS and identify predictive biomarkers of response. mdpi.com This knowledge is crucial for patient stratification and the development of personalized therapeutic strategies.

Applications of Omics Technologies in MDMS Research:

Omics TechnologyResearch FocusPotential Outcomes
Genomics/Transcriptomics Identifying gene expression signatures associated with sensitivity or resistance to MDMS.Development of predictive biomarkers for patient selection.
Proteomics Characterizing changes in protein expression and post-translational modifications after MDMS treatment. researchgate.netumsha.ac.irnih.govElucidation of signaling pathways involved in the drug response and identification of novel therapeutic targets.
Metabolomics Profiling metabolic alterations in cancer cells exposed to MDMS. researchgate.netnih.govresearchgate.netUnderstanding the metabolic vulnerabilities of cancer cells that can be exploited in combination therapies.

Refinement of Predictive Models for Efficacy and Toxicity

Computational and predictive modeling are becoming increasingly important in toxicology and drug development. nih.gov For this compound, the development and refinement of predictive models for its efficacy and toxicity could significantly accelerate its re-evaluation and the development of safer analogs.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of MDMS and its analogs with their biological activities. mdpi.comnih.gov These models can help in the virtual screening of new compounds and in prioritizing the synthesis of candidates with improved therapeutic indices.

Furthermore, systems biology approaches can be used to create mathematical models of the biological pathways affected by MDMS. These models, informed by omics data, can simulate the cellular response to the drug and predict how genetic variations or co-administration of other drugs might influence its efficacy and toxicity. Such in silico models can help in optimizing treatment regimens and in designing rational combination therapies.

Types of Predictive Models for MDMS Studies:

Model TypeApplicationPotential Benefit
QSAR Models Predict the toxicity and efficacy of novel MDMS analogs based on their chemical structure. mdpi.comnih.govReduces the need for extensive experimental screening and accelerates the design of safer and more effective compounds.
Pharmacokinetic/Pharmacodynamic (PK/PD) Models Simulate the absorption, distribution, metabolism, and excretion of MDMS and its effect on the body over time.Helps in optimizing dosing schedules and predicting drug-drug interactions.
Systems Biology Models Integrate omics data to create a comprehensive model of the cellular response to MDMS.Provides a deeper understanding of the drug's mechanism of action and can predict the effects of combination therapies.

Q & A

Q. What are the standard laboratory synthesis protocols for Methylene dimethanesulfonate, and how are enantioselective variants achieved?

this compound can be synthesized via nucleophilic substitution reactions using diols and methanesulfonyl chloride. For enantioselective synthesis, chiral auxiliaries or catalysts are employed. For example, ((1R,2R)-cyclohexane-1,2-diyl)bis(methylene) dimethanesulfonate was synthesized using chiral resolution techniques, with purification via flash column chromatography (silica gel, hexanes:acetone) and characterization by chiral HPLC .

Q. How does this compound induce DNA-protein crosslinks (DPCs), and what experimental methods validate this mechanism?

this compound acts as a bifunctional alkylating agent, forming covalent bonds between DNA and proximal proteins (e.g., histones). Its hydrolytic product, formaldehyde, exacerbates crosslinking. Experimental validation includes:

  • Isolation of DPCs : SDS-precipitation combined with protease digestion to isolate crosslinked complexes .
  • Fluorescence labeling : Direct detection of DPCs using fluorophores like FITC .
  • Mass spectrometry : Identification of crosslinked peptides .

Q. What analytical techniques are recommended for characterizing this compound and its reaction products?

  • GC-MS : For quantification in biological matrices (e.g., plasma), derivatization with sodium iodide and analysis using SP-2401-packed columns (detection limit: ~10 ng/mL) .
  • Chiral HPLC : To confirm enantiopurity (e.g., Chiralpak® columns with hexane:isopropanol mobile phases) .
  • NMR and FTIR : Structural elucidation of synthetic intermediates and degradation products .

Advanced Research Questions

Q. How can researchers address contradictions in reported crosslinking efficiencies of this compound under varying experimental conditions?

Discrepancies arise from differences in:

  • Hydrolytic stability : this compound degrades in aqueous buffers, releasing formaldehyde. Use freshly prepared solutions and control pH (<7.0) to minimize hydrolysis .
  • Cellular repair pathways : XPF/ERCC1-dependent repair mechanisms excise formaldehyde-induced DPCs, reducing observed crosslinking. Compare results in repair-deficient vs. wild-type cell lines .
  • Concentration thresholds : Crosslinking efficiency is dose-dependent but plateaus at cytotoxic concentrations. Perform dose-response assays with viability controls .

Q. What experimental design considerations are critical when studying the hydrolytic stability of this compound in aqueous solutions?

  • Temperature control : Hydrolysis accelerates at >25°C; use ice-cold buffers during short-term experiments .
  • Solvent composition : Add organic co-solvents (e.g., DMSO) to improve stability.
  • Time-resolved analysis : Monitor degradation kinetics via UV-Vis (λ = 260 nm for DNA adducts) or LC-MS .

Q. What strategies exist for differentiating formaldehyde-mediated effects from direct this compound activity in crosslinking studies?

  • Competitive inhibition : Co-treat with formaldehyde scavengers (e.g., aminoguanidine) to isolate this compound-specific effects .
  • Mutagenesis assays : Compare mutation spectra in cells exposed to this compound vs. formaldehyde alone .
  • Isotopic labeling : Use ¹³C-labeled this compound to track its incorporation into DPCs independently of formaldehyde .

Methodological Notes

  • Synthetic reproducibility : Ensure anhydrous conditions during synthesis to avoid side reactions .
  • Toxicity handling : Use fume hoods and personal protective equipment (PPE); this compound is a suspected carcinogen .
  • Data validation : Cross-reference crosslinking data with orthogonal methods (e.g., comet assays for DNA damage) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.